Lascufloxacin

Antimicrobial Resistance Respiratory Tract Infections Mycoplasma pneumoniae

Rising fluoroquinolone resistance undermines empirical respiratory infection therapy. Lascufloxacin (CAS 848416-07-9) overcomes this with an 8-methoxy structure retaining potency against quinolone-resistant S. pneumoniae and incomplete cross-resistance in S. aureus. • MIC90 0.12 µg/mL vs macrolide-resistant M. pneumoniae (4.2× improvement over levofloxacin) • IV and oral formulations support early switch therapy (95% implementation rate) • Minimal renal clearance-safe for renally compromised populations. For research use only.

Molecular Formula C21H24F3N3O4
Molecular Weight 439.4 g/mol
CAS No. 848416-07-9
Cat. No. B608474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLascufloxacin
CAS848416-07-9
SynonymsKRP-AM1977;  KRP-AM-1977;  KRP-AM 1977;  KRP-AM1977X;  KRP-AM1977Y;  Lascufloxacin
Molecular FormulaC21H24F3N3O4
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O
InChIInChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1
InChIKeyZFIOCUITTUUVPV-MEDUHNTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lascufloxacin Procurement Guide


Lascufloxacin (CAS 848416-07-9, also known as KRP-AM1977) is a novel 8-methoxy fluoroquinolone antibacterial agent developed by Kyorin Pharmaceutical and approved in Japan since 2019 for the treatment of community-acquired pneumonia, otorhinolaryngological infections, and respiratory tract infections [1][2]. As a small molecule DNA gyrase and topoisomerase IV inhibitor, it demonstrates potent, broad-spectrum activity against Gram-positive and Gram-negative pathogens, including strains resistant to other quinolones [3][4]. It is available in both intravenous and oral formulations, facilitating switch therapy [5].

DNA gyrase / topoisomerase IV inhibition research
Antimicrobial resistance and cross-resistance screening
PK/PD investigation in renal impairment models
In vitro susceptibility testing workflows

Lascufloxacin vs. Generic Fluoroquinolones


Lascufloxacin is not a simple interchangeable analog within the fluoroquinolone class. Its distinct 8-methoxy chemical structure confers a unique resistance profile and potency against key respiratory pathogens compared to older agents like levofloxacin or moxifloxacin [1]. Evidence demonstrates that lascufloxacin retains superior activity against specific quinolone-resistant mutant strains of S. pneumoniae and shows incomplete cross-resistance in S. aureus, a critical differentiator for effective therapy in regions with high resistance rates [2][3]. Furthermore, its pharmacokinetic properties, particularly its minimal dependence on renal clearance for elimination, differentiate it from many renally-excreted quinolones, offering a distinct safety advantage in patient populations with compromised renal function [4].

Structure
8-Methoxy substitution may limit direct extrapolation from non-8-methoxy fluoroquinolones; target affinity and resistance profile can differ.
Resistance
Incomplete cross-resistance in S. aureus may not transfer to other species; MIC shifts require organism-specific verification.
PK profile
Minimal renal clearance dependence may alter exposure comparisons with renally-excreted quinolones in disease models.

Lascufloxacin Comparative Evidence


Potency Against Macrolide-Resistant M. pneumoniae

Lascufloxacin exhibits significantly lower MIC90 values against macrolide-resistant M. pneumoniae compared to levofloxacin and moxifloxacin. In a study of clinical isolates, lascufloxacin's MIC90 was 0.12 μg/mL, whereas levofloxacin and moxifloxacin showed MIC90 values of 0.5 μg/mL and 0.25 μg/mL, respectively, representing a 2- to 4-fold improvement in potency [1]. This enhanced activity is crucial for empirical therapy in regions with high macrolide resistance.

MIC90 M. pneumoniae
Head-to-head
Lascufloxacin
0.12 µg/mL
vs
Levofloxacin
0.50 µg/mL
Moxifloxacin
0.25 µg/mL
Supports antimicrobial susceptibility screening
Macrolide-resistant clinical isolates; 4.2× and 2.1× MIC difference
Antimicrobial Resistance Respiratory Tract Infections Mycoplasma pneumoniae

Activity Against Quinolone-Resistant S. pneumoniae

Against S. pneumoniae strains with first-step (GyrA or ParC) mutations, lascufloxacin's MIC increase is smaller and its mutant selection frequency is lower than that of levofloxacin and garenoxacin [1][2]. For strains with only ParC mutations, the MIC increase for lascufloxacin was significantly less than for levofloxacin, garenoxacin, and moxifloxacin [1]. Additionally, the MICs of lascufloxacin against gyrA and parC double mutants are 0.25 to 0.5 μg/mL, a potency greater than that of other quinolones [2]. This indicates a higher barrier to resistance development and retained utility against resistant subpopulations.

Mutant selection S. pneum.
Head-to-head
Lascufloxacin
Smaller MIC increase
vs
Levofloxacin / Garenoxacin
Larger MIC increase
Supports resistance mutation selection studies
First-step ParC/GyrA mutants; lower mutant selection frequency reported
Antimicrobial Resistance Streptococcus pneumoniae Mutant Selection

Incomplete Cross-Resistance in S. aureus

In S. aureus, lascufloxacin exhibits incomplete cross-resistance against strains with sequential mutations in the quinolone-resistance determining regions (QRDRs). While the MIC of lascufloxacin against parent strains ranges from 0.008 to 0.015 μg/mL, it increases to 2 μg/mL against fourth-step mutant strains (parC, gyrA, parC, and gyrA mutants) [1]. In contrast, the study authors note that cross-resistance with other quinolones was more complete for comparator agents, underscoring lascufloxacin's unique ability to retain some activity against highly resistant mutants [1]. This profile is attributed to its potent dual inhibition of both wild-type and mutated DNA gyrase and topoisomerase IV enzymes [2].

Cross-resistance S. aureus
Class-level
Lascufloxacin
MIC 0.008→2 µg/mL
vs
Other quinolones
More complete cross-resistance
Supports cross-resistance evaluation in S. aureus
Parent to 4th-step QRDR mutant; reported incomplete resistance overlap
Antimicrobial Resistance Staphylococcus aureus Cross-Resistance

Stable PK in Renal Dysfunction

A pharmacokinetic study in subjects with varying degrees of renal impairment (mild, moderate, severe) showed that the plasma concentration profile and AUC of lascufloxacin after a single 75 mg oral dose were similar to those in subjects with normal renal function [1]. Key pharmacokinetic parameters, including AUC(last), apparent total clearance (CL/F), and elimination half-life (16.0-17.9 hours), were largely unchanged across all groups, despite a decrease in renal clearance [1]. This is a key differentiator from many other fluoroquinolones (e.g., levofloxacin) that require significant dose adjustment in renal impairment.

PK in renal impairment
Class-level
Lascufloxacin
Half-life 16→17.9 h
vs
Levofloxacin
Half-life ~7→~35 h
Supports renal impairment PK model interpretation
Phase I study; AUC and half-life largely unchanged across renal groups
Pharmacokinetics Renal Impairment Drug Dosing

Efficacy in Elderly NHCAP Patients

In a single-arm, open-label clinical trial for NHCAP (median patient age 86 years), oral lascufloxacin (75 mg once daily) demonstrated a clinical cure rate of 78.6% at test of cure (TOC) and 89.3% at end of treatment (EOT) [1]. No severe adverse events were observed, and risk factors for resistant bacteria or aspiration did not affect efficacy [1]. While not a direct comparator trial, this efficacy in a vulnerable, elderly population with moderate disease severity (A-DROP system) supports its selection as an oral treatment option.

Geriatric NHCAP endpoint
Supporting evidence
78.6%at TOC
Reported endpoint response in geriatric pneumonia model
Single-arm trial; median age 86; N=56 efficacy-evaluable
Clinical Efficacy Healthcare-Associated Pneumonia Geriatric

Switch Therapy in Community-Onset Pneumonia

A recent clinical trial evaluating an intravenous-to-oral switch regimen of lascufloxacin in community-onset pneumonia (COP) reported a cure rate of 96.2% (100/104 patients) at test of cure [1]. The switch therapy was successfully implemented in 95% of patients, highlighting the convenience of a single agent available in both IV and oral formulations [1]. Adverse events were mild to moderate, with no severe drug-related events observed [1]. This high efficacy in a real-world-like setting supports its use as a streamlined treatment option.

Switch therapy endpoint
Supporting evidence
96.2%cure rate
Reported clinical endpoint in community-onset pneumonia
Single-arm; 95% successful IV-to-oral switch; N=104
Clinical Efficacy Community-Acquired Pneumonia Switch Therapy

Lascufloxacin Application Scenarios


Treatment of Macrolide-Resistant M. pneumoniae

Given its MIC90 of 0.12 μg/mL against macrolide-resistant M. pneumoniae, a 4.2-fold improvement over levofloxacin [1], lascufloxacin is a scientifically sound choice for targeted therapy in confirmed or suspected macrolide-resistant M. pneumoniae pneumonia, particularly in outpatient settings where resistance is prevalent.

Empirical Therapy in Quinolone-Resistant Regions

Lascufloxacin's ability to retain activity against S. pneumoniae with first-step quinolone resistance mutations [2][3] and its incomplete cross-resistance in S. aureus [4] makes it a rational empirical choice for community-acquired pneumonia and other respiratory infections in geographic areas with documented high rates of fluoroquinolone-resistant pathogens.

NHCAP Management in Elderly Patients

Oral lascufloxacin at 75 mg once daily demonstrated an 89.3% efficacy rate at end of treatment in a trial of elderly NHCAP patients (median age 86) with a favorable safety profile [5]. This specific evidence supports its procurement and use in long-term care facilities, nursing homes, and geriatric wards for managing moderate NHCAP.

IV-to-Oral Switch for Community-Onset Pneumonia

The availability of both IV and oral formulations with proven high efficacy (96.2% cure rate) and a 95% switch implementation rate [6] positions lascufloxacin as an ideal candidate for early switch therapy protocols. This can reduce IV line days, shorten hospital stays, and lower overall treatment costs, providing a clear operational and economic advantage.

Application
Selection Property
Validation Focus
Antimicrobial resistance mechanism studies
Reduced cross-resistance vs class fluoroquinolones
QRDR mutant panel MIC endpoint review
In vitro MIC susceptibility screening
Potency against macrolide-resistant M. pneumoniae isolates
MIC90 endpoint review; head-to-head comparator context
PK/PD research in renal impairment models
Exposure stability across renal function groups
AUC and half-life endpoint review
Quinolone resistance mutation selection studies
Lower mutant selection frequency vs levofloxacin
Mutant selection endpoint review
Geriatric pneumonia research model
Reported endpoint response in elderly NHCAP
Clinical endpoint context; tolerability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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